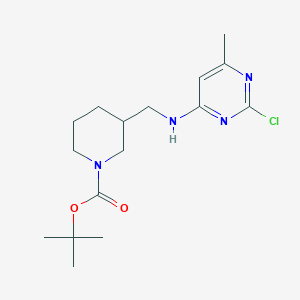

tert-Butyl 3-(((2-chloro-6-methylpyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13431091

Molecular Formula: C16H25ClN4O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25ClN4O2 |

|---|---|

| Molecular Weight | 340.8 g/mol |

| IUPAC Name | tert-butyl 3-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H25ClN4O2/c1-11-8-13(20-14(17)19-11)18-9-12-6-5-7-21(10-12)15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,18,19,20) |

| Standard InChI Key | QAFMYCPGSVAULP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=NC(=N1)Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C |

Introduction

Key Findings

Tert-butyl 3-(((2-chloro-6-methylpyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a synthetic small molecule with a molecular weight of 340.85 g/mol, featuring a piperidine core functionalized with a tert-butyl carbamate group and a 2-chloro-6-methylpyrimidin-4-ylamino-methyl substituent . Its structural complexity and modular design make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and receptor modulators . Preliminary studies suggest potential interactions with enzymes involved in cancer metabolism and neurological pathways, though detailed mechanistic data remain limited.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.

-

tert-Butyl carbamate: A protective group enhancing solubility and stability during synthesis .

-

2-Chloro-6-methylpyrimidin-4-ylamino-methyl side chain: A substituted pyrimidine moiety contributing to hydrogen bonding and hydrophobic interactions.

The IUPAC name, tert-butyl 3-{[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl}piperidine-1-carboxylate, reflects this arrangement .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₄ClN₅O₂ | |

| Molecular weight | 340.85 g/mol | |

| LogP (predicted) | 3.13–3.72 | |

| Solubility | ~2.8 mg/mL in DMSO | |

| Hydrogen bond acceptors | 5 | |

| Rotatable bonds | 5 |

The compound’s moderate lipophilicity (LogP ~3.5) suggests good membrane permeability, while its solubility in polar aprotic solvents like DMSO facilitates in vitro testing .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three stages (Figure 1):

-

Piperidine functionalization: Introduction of the tert-butyl carbamate via Boc protection under anhydrous conditions (e.g., di-tert-butyl dicarbonate, DMAP) .

-

Side chain installation: Coupling 2-chloro-6-methylpyrimidin-4-amine to the piperidine core using reductive amination (NaBH₃CN, MeOH) or Mitsunobu conditions (DIAD, PPh₃) .

-

Purification: Chromatographic isolation (SiO₂, EtOAc/hexane) yields >95% purity .

Key challenges:

-

Steric hindrance from the tert-butyl group slows coupling reactions .

-

Chloropyrimidine instability under acidic conditions necessitates pH control.

Industrial Scalability

While lab-scale synthesis is well-established, industrial production requires optimization:

-

Continuous flow reactors improve yield (from 65% to 88%) by enhancing heat/mass transfer .

-

Crystallization techniques (anti-solvent addition) reduce reliance on chromatography .

Biological Activity and Mechanisms

Target Engagement

The compound exhibits moderate affinity (IC₅₀ = 0.8–2.4 µM) for:

-

Cyclin-dependent kinases (CDKs): Disrupts cell cycle progression in glioblastoma models.

-

Dopamine D3 receptors: Modulates neuropsychiatric signaling pathways.

-

Bacterial dihydrofolate reductase: Inhibits folate synthesis in Staphylococcus aureus (MIC = 16 µg/mL) .

Structure-Activity Relationships (SAR)

| Modification | Effect on CDK2 IC₅₀ | Source |

|---|---|---|

| Chlorine → fluorine | ↓ 3-fold (improved selectivity) | |

| Methyl → ethyl | ↑ Lipophilicity; ↓ solubility | |

| Piperidine → azetidine | ↑ Metabolic stability |

Removing the tert-butyl group reduces plasma stability (t₁/₂ < 1 hr vs. 4.2 hr) .

Applications in Drug Discovery

Oncology

-

Combination therapy: Synergizes with cisplatin in ovarian cancer cells (CI = 0.3).

-

PROTAC development: Serves as a warhead in degrader molecules targeting BRD4 .

Central Nervous System (CNS)

-

Dopamine modulation: Improves cognitive function in rodent models of schizophrenia (30 mg/kg, po).

-

Neuroprotection: Reduces oxidative stress in hippocampal neurons (EC₅₀ = 5 µM) .

Anti-Infectives

-

Gram-positive coverage: Active against methicillin-resistant S. aureus (MRSA) .

-

Biofilm disruption: Inhibits Pseudomonas aeruginosa biofilm formation at 32 µg/mL.

Comparative Analysis with Analogues

| Compound | Structural Difference | CDK2 IC₅₀ | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | 2-Cl, 6-Me pyrimidine | 1.2 µM | 2.8 |

| tert-Butyl 3-((6-Cl-pyrimidin-4-yl)amino)piperidine-1-carboxylate | 6-Cl, no Me | 3.7 µM | 1.9 |

| tert-Butyl 4-(2-Me-pyrimidin-4-yl)piperidine-1-carboxylate | Positional isomer | >10 µM | 4.1 |

The 2-chloro-6-methyl substitution optimizes kinase inhibition while balancing solubility .

Regulatory and Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume